molecular formula C21H15N5O6 B11090587 4-nitro-N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide

4-nitro-N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide

Cat. No.: B11090587
M. Wt: 433.4 g/mol
InChI Key: IXMDFLZMCWGCKI-UHFFFAOYSA-N
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Description

4-nitro-N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring, and it is further substituted with nitro and benzamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Halogens (chlorine, bromine), sulfuric acid, nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups will yield the corresponding amines, while electrophilic substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-nitro-N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-nitro-N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide involves its interaction with specific molecular targets within the cell. The quinazolinone core is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide is unique due to its specific substitution pattern and the presence of both nitro and benzamide groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity and selectivity towards certain molecular targets .

Properties

Molecular Formula

C21H15N5O6

Molecular Weight

433.4 g/mol

IUPAC Name

4-nitro-N-[2-(3-nitrophenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide

InChI

InChI=1S/C21H15N5O6/c27-20(13-8-10-15(11-9-13)25(29)30)23-24-19(14-4-3-5-16(12-14)26(31)32)22-18-7-2-1-6-17(18)21(24)28/h1-12,19,22H,(H,23,27)

InChI Key

IXMDFLZMCWGCKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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